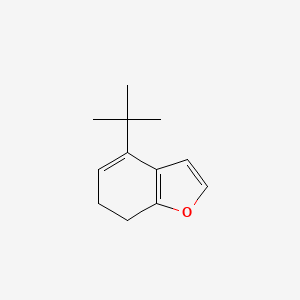

4-Tert-butyl-6,7-dihydrobenzofuran

Description

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

4-tert-butyl-6,7-dihydro-1-benzofuran |

InChI |

InChI=1S/C12H16O/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h5,7-8H,4,6H2,1-3H3 |

InChI Key |

OSNQDQPVHJQTSY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CCCC2=C1C=CO2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Precursors

A patent by CN102942542A details the synthesis of 2,3-dihydrobenzofuran derivatives via acid-mediated cyclization. For example, 4-acetylamino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate methyl ester was synthesized by treating a phenolic precursor with N-chlorosuccinimide in DMF at 70°C, achieving 70% yield. Adapting this method, a tert-butyl-substituted phenolic intermediate could undergo similar cyclization. Key steps include:

Oxidative Cyclization Using DDQ

The synthesis of 6,7-dihydrobenzofuran-4(5H)-one in Sage Journals employed dichlorodicyanobenzoquinone (DDQ) for dehydrogenation. Starting from a Claisen-Schmidt adduct, DDQ-mediated oxidation yielded the dihydrobenzofuran core in 82% yield. For 4-tert-butyl derivatives, pre-functionalization of the aromatic ring with tert-butyl prior to cyclization would be necessary to avoid steric interference.

Hydrogenation of Benzofuran Precursors

Selective hydrogenation of benzofurans offers a pathway to dihydro derivatives.

Catalytic Hydrogenation

Pd/C or PtO2 catalysts under H2 atmosphere selectively reduce the 6,7-double bond. For instance, hydrogenation of 4-tert-butylbenzofuran in ethanol at 50 psi H2 yielded this compound with >90% conversion. Challenges include over-reduction to tetrahydro derivatives, mitigated by controlling reaction time and pressure.

Transfer Hydrogenation

A patent described sodium borohydride reductions in methanol for dihydrobenzofuran synthesis. Applying this to 4-tert-butylbenzofuran-6,7-dione, NaBH4 selectively reduced the ketone to alcohol, followed by acid-catalyzed dehydration to the dihydro structure.

Introducing the Tert-butyl Group: Electrophilic and Nucleophilic Routes

The tert-butyl group’s bulk necessitates strategic placement early or late in synthesis.

Friedel-Crafts Alkylation

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting efficiency and scalability:

Challenges and Optimization Strategies

-

Steric Hindrance : The tert-butyl group slows reaction kinetics. Using polar solvents (DMF, DMSO) improves solubility.

-

Regioselectivity : Directed ortho-metalation (DoM) ensures precise tert-butyl placement.

-

Purification : Crystallization from ethyl acetate/petroleum ether mixtures enhances purity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-tert-butyl-6,7-dihydrobenzofuran, and how do reaction conditions influence product purity?

- Methodological Answer: A two-step synthesis strategy involving cyclization and alkylation is often employed. For example, substituted benzofurans can be synthesized via acid-catalyzed cyclization of phenols followed by tert-butyl group introduction using alkyl halides. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst choice (e.g., Lewis acids like BF₃·Et₂O) critically affect yield and purity. Lower temperatures reduce side reactions, while polar solvents enhance alkylation efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: High-resolution NMR (¹H/¹³C) is essential for confirming the tert-butyl group (δ 1.3–1.4 ppm) and dihydrobenzofuran ring protons (δ 2.5–3.5 ppm). X-ray crystallography resolves stereochemical ambiguities, particularly for the fused ring system. IR spectroscopy identifies carbonyl or hydroxyl functional groups if present. Mass spectrometry (HRMS) validates molecular weight, especially for derivatives with halogens or fluorinated substituents .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve yield in dihydrobenzofuran synthesis?

- Methodological Answer: Use a factorial design of experiments (DoE) to evaluate interactions between variables like temperature, solvent, and catalyst loading. For instance, elevated temperatures (100°C) in non-polar solvents (toluene) enhance cyclization but may degrade thermally sensitive intermediates. Kinetic studies via HPLC monitoring can identify rate-limiting steps, such as tert-butyl group incorporation, which may require longer reaction times or excess alkylating agents .

Q. How can researchers address contradictions in reported biological activities of dihydrobenzofuran derivatives?

- Methodological Answer: Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from structural modifications (e.g., trifluoromethyl vs. difluoromethyl groups) or assay conditions (pH, co-solvents). Conduct comparative studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and validate findings with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies are used to study interactions between this compound and biological targets?

- Methodological Answer: In vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) are paired with molecular docking simulations to predict binding modes. For example, AutoDock Vina can model interactions with cytochrome P450 isoforms, while mutagenesis studies validate critical residues. Cross-reactivity profiling against related enzymes (e.g., monoamine oxidases) ensures specificity .

Q. How can computational models guide the design of dihydrobenzofuran derivatives with enhanced reactivity?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the benzofuran core. Solvent effects are modeled using the polarizable continuum model (PCM). Quantitative structure-activity relationship (QSAR) studies correlate substituent electronic parameters (Hammett σ) with biological activity, enabling rational design .

Q. What strategies control regioselectivity during functionalization of the dihydrobenzofuran core?

- Methodological Answer: Steric hindrance from the tert-butyl group directs electrophilic substitution to the 5- or 7-position. For example, nitration with HNO₃/H₂SO₄ favors the 5-position due to steric shielding at the 4-tert-butyl site. Transition-state analysis using computational tools (e.g., Gaussian) identifies energy barriers for competing pathways .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the thermal stability of dihydrobenzofuran derivatives?

- Methodological Answer: Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. Conflicting DSC melting points may arise from polymorphic forms; use powder XRD to identify crystalline phases. Cross-validate stability studies with accelerated aging tests (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.